

A Comparative Guide: Sofpironium Bromide vs. Botulinum Toxin A for Axillary Hyperhidrosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofpironium bromide

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For Researchers, Scientists, and Drug Development Professionals

Primary axillary hyperhidrosis, characterized by excessive underarm sweating beyond thermoregulatory needs, poses a significant burden on patients' quality of life.[1][2] This guide provides an objective comparison of two distinct therapeutic agents: **sofpironium bromide**, a recently FDA-approved topical anticholinergic, and botulinum toxin A, an established injectable neurotoxin. We will delve into their mechanisms of action, compare their performance based on available clinical trial data, and detail the experimental protocols of pivotal studies.

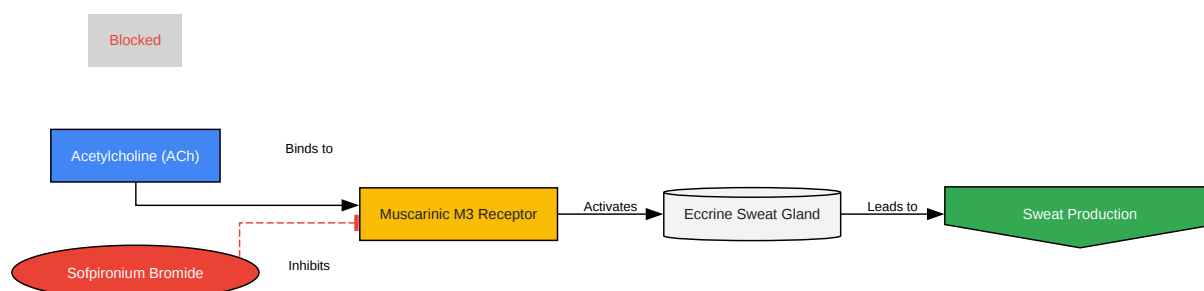
Mechanism of Action: A Tale of Two Blockades

The physiological process of sweating is primarily initiated by the neurotransmitter acetylcholine, which is released from sympathetic cholinergic nerves and binds to muscarinic receptors on eccrine sweat glands.[3][4] Both **sofpironium bromide** and botulinum toxin A effectively reduce sweat production by interrupting this signaling pathway, albeit through different mechanisms.

Sofpironium Bromide: This agent is a "soft" anticholinergic drug that acts as a competitive antagonist of the muscarinic acetylcholine receptor subtype M3 (M3).[3][5][6] When applied topically, **sofpironium bromide** selectively binds to and blocks these M3 receptors on the sweat glands in the axillary region.[3][5] This blockade prevents acetylcholine from activating the glands, thereby reducing sweat secretion.[3] **Sofpironium bromide** is designed with a retro-metabolic structure, allowing it to be rapidly metabolized into an inactive form once absorbed, which minimizes systemic anticholinergic side effects.[3][6][7]

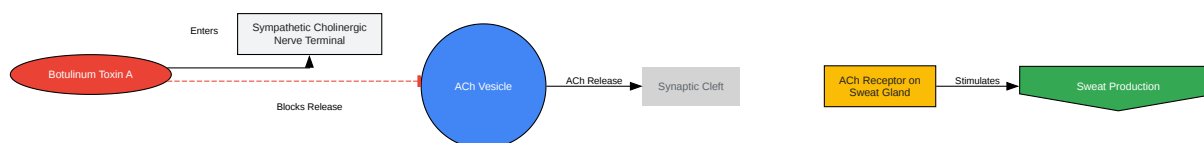
Botulinum Toxin A: This neurotoxin targets the presynaptic nerve terminal of cholinergic neurons.[8][9] Upon intradermal injection, botulinum toxin A is taken up by these nerve endings. Inside the neuron, it cleaves a protein essential for the docking and fusion of acetylcholine-containing vesicles with the cell membrane. This action effectively inhibits the release of acetylcholine from the nerve terminals.[9] By preventing the release of this key neurotransmitter, botulinum toxin A creates a temporary and localized chemodenervation of the sweat glands, leading to a reduction in sweat production.[4][8]

Signaling Pathway Diagrams



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Caption: Mechanism of Action of **Sofpironium Bromide**.



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Caption: Mechanism of Action of Botulinum Toxin A.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing **sofpironium bromide** and botulinum toxin A for axillary hyperhidrosis are not yet available. Therefore, this comparison is based on data from their respective pivotal clinical trials against a vehicle or placebo.

Data Presentation

Table 1: Efficacy of **Sofpironium Bromide** (12.45% Gel) in Primary Axillary Hyperhidrosis (Pooled Data from CARDIGAN I & II Phase 3 Trials)[\[7\]](#)[\[10\]](#)

Endpoint	Sofpironium Bromide (n=353)	Vehicle (n=348)	P-value
≥2-point improvement in HDSM-Ax-7*	Significantly better than vehicle	-	< .0001
Reduction in Gravimetric Sweat Production (GSP)	Greater reduction than vehicle	-	.0002

*Hyperhidrosis Disease Severity Measure-Axillary-7

In the pivotal Phase 3 trials (CARDIGAN I and II), **sofpironium bromide** demonstrated statistically significant improvements in both the patient-reported HDSM-Ax-7 score and the objective measure of sweat production (GSP) compared to the vehicle gel.[\[7\]](#)[\[10\]](#)

Table 2: Efficacy of Botulinum Toxin A in Primary Axillary Hyperhidrosis

Endpoint	Botulinum Toxin A	Placebo	P-value
Mean Sweat Production (mg/min) at Week 2	24 ± 27	144 ± 113	< .001
Reduction in Sweating	82-87%	-	-
Duration of Effect	4 to 14 months	-	-

Studies on botulinum toxin A have shown a substantial reduction in sweat production, with an 82-87% decrease observed.[\[11\]](#) The effects are noticeable within 2 to 4 days, with the full effect seen within two weeks.[\[11\]](#) The duration of dryness typically lasts from 4 to 12 months, with some studies reporting effects lasting up to 14 months.[\[11\]](#)

Safety and Tolerability

Table 3: Common Adverse Events

Adverse Event	Sofpironium Bromide	Botulinum Toxin A
Systemic	Dry mouth, blurred vision, mydriasis, urinary retention [5] [6]	Generally well-tolerated systemically
Local	Application site pain, erythema, dermatitis, pruritus, irritation, exfoliation [5]	Injection site discomfort, potential for temporary muscle weakness if diffused [6] [11]

The "soft" nature of **sofpironium bromide** is designed to limit systemic side effects; however, typical anticholinergic effects like dry mouth and blurred vision have been reported, though they are generally mild to moderate.[\[3\]](#)[\[6\]](#)[\[10\]](#) Local skin reactions at the application site are also among the common adverse events.[\[5\]](#) For botulinum toxin A, the primary side effect is discomfort at the injection site.[\[6\]](#) While systemic side effects are rare, diffusion into nearby muscles could cause temporary weakness.[\[11\]](#)

Experimental Protocols

Sofpironium Bromide: CARDIGAN I & II Trials

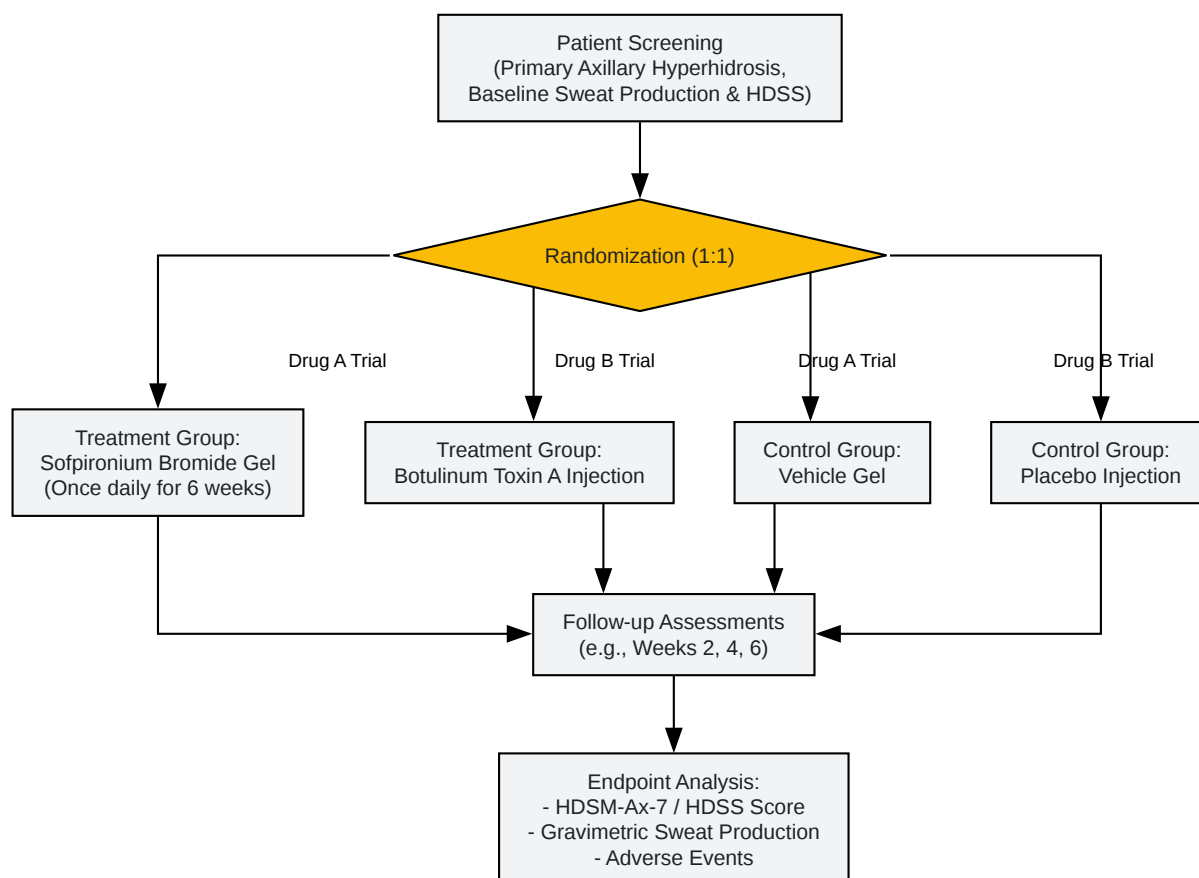
- Study Design: These were two identical, multicenter, randomized, double-blind, vehicle-controlled Phase 3 studies.[\[6\]](#)[\[7\]](#)
- Participants: Patients aged 9 years and older with a diagnosis of primary axillary hyperhidrosis, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 at baseline, and a gravimetric sweat production of at least 50 mg per axilla over 5 minutes.[\[12\]](#)[\[13\]](#)
- Intervention: Participants were randomized in a 1:1 ratio to receive either **sofpironium bromide** topical gel (12.45%) or a vehicle gel.[\[7\]](#) The gel was applied once daily to each axilla for 6 weeks.[\[7\]](#)
- Primary Endpoints:
 - The proportion of patients with at least a 2-point improvement from baseline on the Hyperhidrosis Disease Severity Measure-Axillary-7 (HDSM-Ax-7) at the end of treatment.[\[7\]](#)[\[10\]](#)
 - The change from baseline in gravimetric sweat production (GSP).[\[7\]](#)[\[10\]](#)
- Safety Assessment: Monitoring and recording of all adverse events, with a focus on local skin reactions and systemic anticholinergic effects.

Botulinum Toxin A: Representative Efficacy Trial

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[\[8\]](#)
- Participants: Patients with primary axillary hyperhidrosis unresponsive to topical aluminum chloride therapy for over a year, with a baseline sweat production rate exceeding 50 mg per minute.[\[8\]](#)
- Intervention: In each patient, one axilla was randomly injected with botulinum toxin A (e.g., 200 U in the described study) and the other with a placebo.[\[8\]](#) Injections were administered intradermally across 10-15 sites approximately 1-2 cm apart.
- Primary Endpoint: The change in the rate of sweat production, measured by gravimetry, at specified time points post-injection (e.g., 2 weeks).[\[8\]](#)

- Safety Assessment: Evaluation of local and systemic adverse events, including injection site reactions and muscle weakness.

Experimental Workflow Diagram



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Caption: Generalized Clinical Trial Workflow.

Conclusion for the Research Professional

Both **sofpironium bromide** and botulinum toxin A are effective treatments for primary axillary hyperhidrosis, operating through distinct mechanisms to inhibit cholinergic signaling at the

sweat gland. **Sofpironium bromide** offers a topical, self-administered treatment option, which may be preferable for patients wishing to avoid injections.[6] Its development as a "soft" anticholinergic aims to balance efficacy with a manageable systemic side effect profile.[3]

Botulinum toxin A, administered via intradermal injections, provides a longer duration of effect, potentially lasting for many months, which can reduce the treatment burden.[11][14] However, it requires a healthcare professional for administration and is associated with injection-related discomfort.[6]

The choice between these therapies will depend on a variety of factors, including patient preference, the desired duration of effect, tolerance for injections versus daily topical application, and the specific side effect profiles of each agent. Future head-to-head comparative studies are warranted to provide a more direct assessment of their relative efficacy and safety.

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- To cite this document: BenchChem. [A Comparative Guide: Sofpironium Bromide vs. Botulinum Toxin A for Axillary Hyperhidrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8534756#sofpironium-bromide-vs-botulinum-toxin-a-for-axillary-hyperhidrosis]

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